4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one
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Overview
Description
4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This particular compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and two methoxy groups attached to the chromen-2-one core. The unique structure of 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one typically involves the reaction of 7,8-dimethoxy-4-chromenone with aziridine. One common method includes the use of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This can result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-4-chromenone: Lacks the aziridine ring but shares the chromen-2-one core.
4-aziridin-1-yl-7-methoxy-chromen-2-one: Similar structure but with one less methoxy group.
4-aziridin-1-yl-7,8-dihydroxy-chromen-2-one: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The presence of both the aziridine ring and the methoxy groups in 4-aziridin-1-yl-7,8-dimethoxy-chromen-2-one makes it unique. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
3613-10-3 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-7,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C13H13NO4/c1-16-10-4-3-8-9(14-5-6-14)7-11(15)18-12(8)13(10)17-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
JNMSHBCWHUYEQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)N3CC3)OC |
Origin of Product |
United States |
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